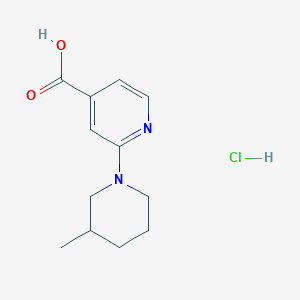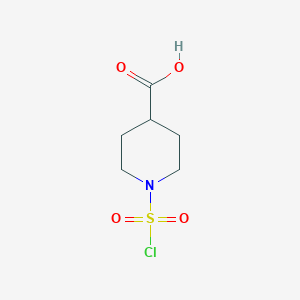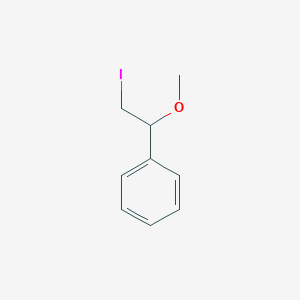
(2-Iodo-1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where an iodine atom and a methoxyethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of (1-methoxyethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (2-hydroxy-1-methoxyethyl)benzene, while Suzuki-Miyaura coupling can produce various substituted benzene derivatives .
Scientific Research Applications
(2-Iodo-1-methoxyethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Iodo-1-methoxyethyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . The methoxyethyl group can also participate in various reactions, influencing the overall reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methylbenzene: Similar structure but with a methyl group instead of a methoxyethyl group.
1-Iodo-2-(methoxymethyl)benzene: Similar structure with a methoxymethyl group.
Iodobenzene: Lacks the methoxyethyl group, making it less reactive in certain types of reactions.
Uniqueness
(2-Iodo-1-methoxyethyl)benzene is unique due to the presence of both an iodine atom and a methoxyethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H11IO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
FKOOTLGUKGDARG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CI)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



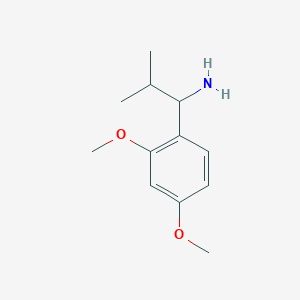
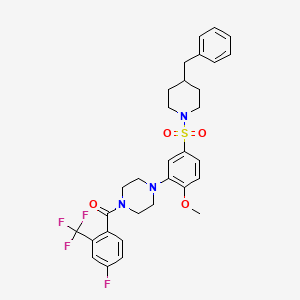
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
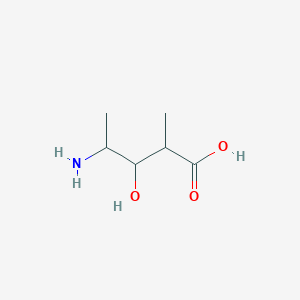
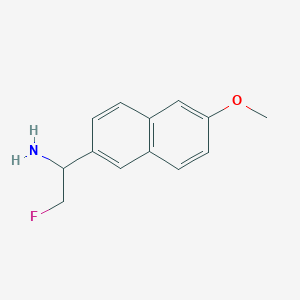
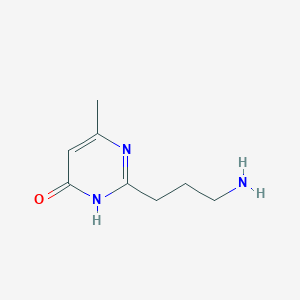
amine](/img/structure/B15272002.png)
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
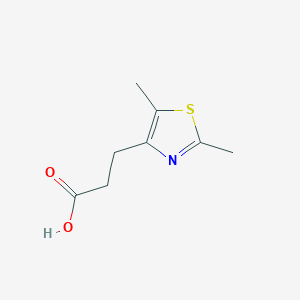
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
